2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylsulfamoyl group, a methylphenoxy group, and a methoxybenzyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(benzylsulfamoyl)-2-methylphenol with 4-methoxybenzylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfamoyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylsulfamoyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzylsulfamoyl)-2-methylphenoxy]acetamide
- N-(4-methoxybenzyl)-2-(4-sulfamoylphenoxy)acetamide
Uniqueness
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(4-methoxybenzyl)acetamide is unique due to the presence of both benzylsulfamoyl and methoxybenzyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5511-41-1 |
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Molecular Formula |
C24H26N2O5S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-18-14-22(32(28,29)26-16-19-6-4-3-5-7-19)12-13-23(18)31-17-24(27)25-15-20-8-10-21(30-2)11-9-20/h3-14,26H,15-17H2,1-2H3,(H,25,27) |
InChI Key |
CLUAHYUZHFFEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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